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Compound of Interest
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Compound Name: (trifluoromethyl)pyridine-3-boronic
acid
Cat. No.: B567658
\ v

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a fluorinated heterocyclic organic
compound with significant potential as a building block in medicinal chemistry and materials
science. Its unique structural features, combining a pyridine ring, a propoxy group, a
trifluoromethyl moiety, and a boronic acid functional group, make it a valuable synthon for the
development of novel therapeutic agents and functional materials. This technical guide
provides a comprehensive overview of the structure, properties, and potential applications of
this compound, with a focus on its relevance to drug discovery and development. While specific
biological data and detailed experimental protocols for this exact molecule are not extensively
documented in publicly available literature, this guide extrapolates information from related
compounds and general principles of boronic acid chemistry to provide a foundational
understanding for researchers.

Chemical Structure and Properties

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is characterized by a pyridine core
substituted at the 2-position with a propoxy group, at the 5-position with a trifluoromethyl group,
and at the 3-position with a boronic acid group.
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Chemical Structure:

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1218790-63-6 [1]
Molecular Formula C9H11BF3NO3 [1]
Molecular Weight 248.99 g/mol [1]
White to off-white solid General knowledge of similar
Appearance
(presumed) compounds

Soluble in organic solvents o
B General knowledge of similar
Solubility such as methanol, ethanol,

compounds
and DMSO (presumed)

Synthesis and Reactivity

While a specific, detailed synthesis protocol for 2-propoxy-5-(trifluoromethyl)pyridine-3-
boronic acid is not readily available in peer-reviewed literature, its synthesis can be
conceptually understood through established methods for preparing substituted pyridine
boronic acids. A plausible synthetic workflow is outlined below.

Logical Workflow for Synthesis:

Starting Material:
Substituted Pyridine

Halogenation e.g., Miyaura Borylatlon | Borylation Reaction 2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid

Click to download full resolution via product page
Caption: A generalized synthetic workflow for pyridine boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling
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The primary utility of 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid in drug discovery
lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling
the synthesis of complex biaryl and heteroaryl structures that are prevalent in many drug
molecules.

Reaction Scheme:

Where R1 is an aryl or heteroaryl halide/triflate and R2 is the 2-propoxy-5-
(trifluoromethyl)pyridinyl moiety.

Table 2: Generic Protocol for a Suzuki-Miyaura Coupling Reaction
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Step Procedure

- Aryl or heteroaryl halide (1.0 eq) - 2-Propoxy-
5-(trifluoromethyl)pyridine-3-boronic acid (1.1 -
1.5 eq) - Palladium catalyst (e.g., Pd(PPh3)4,
PdCI2(dppf), 1-5 mol%) - Base (e.g., K2CO3,
Cs2C03, 2-3 eq) - Anhydrous solvent (e.g.,

Dioxane, Toluene, DMF)

1. Reagents

- To a dry reaction vessel under an inert
» Reaction Set atmosphere (e.g., Nitrogen or Argon), add the
. Reaction Setu
P aryl halide, boronic acid, palladium catalyst, and

base. - Add the anhydrous solvent.

- Stir the reaction mixture at a temperature
3. Reaction Conditions ranging from 80°C to 120°C. - Monitor the
reaction progress by TLC or LC-MS.

- Once the reaction is complete, cool the mixture
to room temperature. - Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water
4. Work-up and brine. - Dry the organic layer over
anhydrous sodium sulfate or magnesium
sulfate, filter, and concentrate under reduced

pressure.

- Purify the crude product by column
5. Purification chromatography on silica gel to obtain the

desired coupled product.

Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[2] The
boronic acid moiety can act as a bioisostere for other functional groups, such as carboxylic
acids, and can form reversible covalent bonds with serine proteases and other enzymes.[2]
The trifluoromethyl group is a common substituent in pharmaceuticals, often enhancing
metabolic stability, lipophilicity, and binding affinity.[3] The pyridine scaffold is a privileged
structure found in numerous approved drugs.
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Given these characteristics, 2-propoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a
promising building block for the synthesis of novel inhibitors for various biological targets. While
no specific drug development programs utilizing this exact molecule have been publicly
disclosed, its structural motifs suggest potential applications in areas such as:

e Oncology: As a component of kinase inhibitors or other anti-proliferative agents.
 Inflammation: In the development of enzyme inhibitors involved in inflammatory pathways.
« Infectious Diseases: As a scaffold for novel antibacterial or antiviral compounds.

Signaling Pathway Hypothesis:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized
using the title compound could inhibit a key kinase in a cancer-related signaling pathway.
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Caption: Hypothetical inhibition of a kinase signaling pathway.
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Conclusion

2-Propoxy-5-(trifluoromethyl)pyridine-3-boronic acid represents a valuable and versatile
building block for the synthesis of complex organic molecules with potential applications in drug
discovery and materials science. While detailed experimental and biological data for this
specific compound are currently limited in the public domain, its structural features suggest
significant potential for the development of novel therapeutic agents. Further research into the
synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore
the potential of this compound. Researchers are encouraged to utilize the general protocols
and conceptual frameworks provided in this guide as a starting point for their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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